molecular formula C21H24F3N3O2 B2883606 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 1049446-10-7

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2883606
M. Wt: 407.437
InChI Key: KWOMVHOXBXIODN-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide, also known as MTEB, is a small molecule inhibitor that has been extensively studied in the field of medicinal chemistry. MTEB has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Receptor Ligand Research

  • Dopamine D3 Receptor Affinity : Studies have focused on derivatives of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide to explore their affinity and selectivity toward dopamine D3 receptors. Modifications to the aromatic ring and alkyl chain length have shown variations in receptor affinity, leading to the identification of compounds with potential as selective ligands for D3 receptors, which could be valuable in developing treatments for neurological disorders such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002).

Antimicrobial Activities

  • Antimicrobial Properties : The synthesis of new derivatives has also explored antimicrobial activities, demonstrating the versatility of this chemical framework. Some synthesized compounds exhibit moderate to good activities against various microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2010).

Molecular Imaging

  • Radiolabeling for PET Imaging : Research into derivatives suitable for positron emission tomography (PET) imaging of dopamine D3 receptors has been conducted. Compounds have been developed and radiolabeled for in vitro and in vivo studies, aiming to provide tools for the non-invasive study of D3 receptor distribution and density in the brain, which could be useful for diagnosing and monitoring neurological diseases (Kuhnast et al., 2006).

Neuropharmacology

  • Serotonin Receptor Imaging : Derivatives have been utilized in the development of selective serotonin 1A (5-HT1A) receptor imaging agents. These studies are crucial for understanding serotonin's role in various psychiatric and neurological disorders, potentially leading to better diagnostic tools and treatments (Kepe et al., 2006).

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O2/c1-29-19-8-6-18(7-9-19)27-14-12-26(13-15-27)11-10-25-20(28)16-2-4-17(5-3-16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMVHOXBXIODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

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